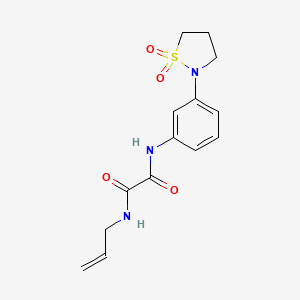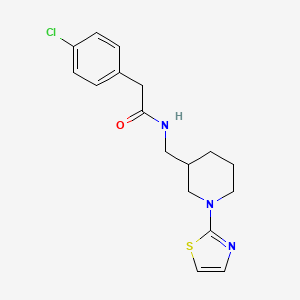
2-(4-chlorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. Also known as TAK-659, this compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
Antipsychotic and Anxiolytic Properties
This compound has been investigated for its potential as an antipsychotic and anxiolytic agent. Researchers have explored its effects on neurotransmitter systems, particularly dopamine and serotonin receptors. Preliminary studies suggest that it may modulate these pathways, which could have implications for treating anxiety disorders and certain psychotic conditions .
Antifungal Activity
In vitro studies have demonstrated that this compound possesses antifungal properties. It inhibits the growth of fungal pathogens, making it a candidate for developing novel antifungal drugs. Further research is needed to understand its mechanism of action and evaluate its efficacy in vivo .
Anti-Inflammatory Potential
The compound’s structure suggests anti-inflammatory activity. Researchers have investigated its effects on inflammatory pathways, including cytokine production and NF-κB signaling. These findings could pave the way for developing anti-inflammatory agents .
Analgesic Effects
Animal studies have explored the analgesic properties of this compound. It appears to modulate pain perception, possibly through interactions with opioid receptors. Investigating its potential as a pain-relieving agent is ongoing .
Neuroprotective Properties
Given its structural resemblance to certain neuroprotective compounds, scientists have examined its impact on neuronal health. It may enhance neuronal survival and protect against oxidative stress. These findings hold promise for neurodegenerative disease research .
Anticancer Investigations
Although preliminary, some studies have explored the compound’s effects on cancer cells. It shows cytotoxic activity against certain cancer lines, warranting further investigation. Researchers are studying its potential as an adjunct to existing chemotherapy regimens .
Metabolic and Cardiovascular Research
The compound’s influence on metabolic pathways and cardiovascular health has also been explored. It may affect lipid metabolism and blood pressure regulation. Researchers are investigating its potential as a metabolic modulator .
Drug Development
Finally, this compound serves as a scaffold for designing new drugs. Medicinal chemists modify its structure to create derivatives with specific properties. These derivatives can target various diseases, from psychiatric disorders to infectious diseases .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS/c18-15-5-3-13(4-6-15)10-16(22)20-11-14-2-1-8-21(12-14)17-19-7-9-23-17/h3-7,9,14H,1-2,8,10-12H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAWJAXTTDBGFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

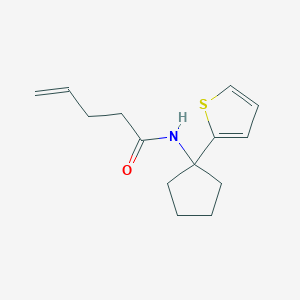
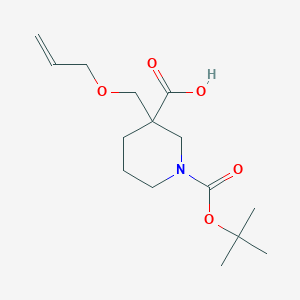


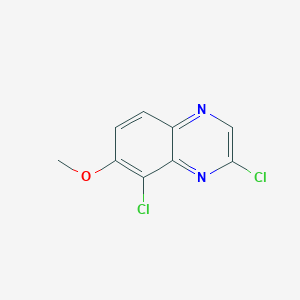
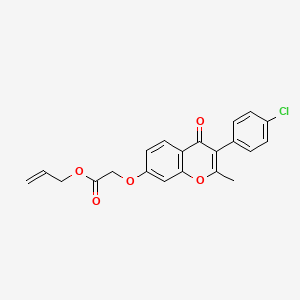





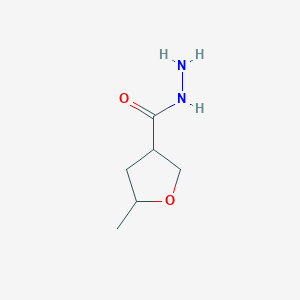
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2412382.png)
